ethyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate ethyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1105231-22-8
VCID: VC8439855
InChI: InChI=1S/C22H25N5O4/c1-3-31-19(28)15-25-9-11-26(12-10-25)21(29)17-13-24(2)14-18-20(17)23-27(22(18)30)16-7-5-4-6-8-16/h4-8,13-14H,3,9-12,15H2,1-2H3
SMILES: CCOC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Molecular Formula: C22H25N5O4
Molecular Weight: 423.5

ethyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate

CAS No.: 1105231-22-8

Cat. No.: VC8439855

Molecular Formula: C22H25N5O4

Molecular Weight: 423.5

* For research use only. Not for human or veterinary use.

ethyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate - 1105231-22-8

CAS No. 1105231-22-8
Molecular Formula C22H25N5O4
Molecular Weight 423.5
IUPAC Name ethyl 2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetate
Standard InChI InChI=1S/C22H25N5O4/c1-3-31-19(28)15-25-9-11-26(12-10-25)21(29)17-13-24(2)14-18-20(17)23-27(22(18)30)16-7-5-4-6-8-16/h4-8,13-14H,3,9-12,15H2,1-2H3
Standard InChI Key RPYLZADHDBERLU-UHFFFAOYSA-N
SMILES CCOC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Canonical SMILES CCOC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C

Structural and Molecular Characterization

Core Architecture and Functional Groups

The compound’s structure features three distinct regions:

  • Pyrazolo[4,3-c]pyridine Core: A bicyclic system with a pyrazole fused to a pyridine ring, substituted at position 2 with a phenyl group and at position 5 with a methyl group. The 3-oxo group introduces hydrogen-bonding potential.

  • Piperazine Linker: A six-membered diazine ring connected via a carbonyl group to the pyrazolo[4,3-c]pyridine core. Piperazine enhances solubility and enables interactions with biological targets .

  • Ethyl Acetate Terminus: An ester-functionalized side chain contributing to lipophilicity and metabolic stability.

Physicochemical Properties

Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC22H25N5O4\text{C}_{22}\text{H}_{25}\text{N}_{5}\text{O}_{4}
Molecular Weight423.5 g/mol
IUPAC NameEthyl 2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetate
SMILESCCOC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Topological Polar Surface Area108 Ų (estimated)

The compound’s moderate lipophilicity (logP2.1\log P \approx 2.1) and hydrogen-bond acceptor count (7) suggest favorable membrane permeability and target engagement.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis involves multi-step reactions to assemble the hybrid scaffold:

  • Pyrazolo[4,3-c]pyridine Formation: Cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions yields the bicyclic core .

  • Piperazine Incorporation: Nucleophilic acyl substitution between the pyrazolo[4,3-c]pyridine-7-carbonyl chloride and piperazine introduces the diazine linker .

  • Ethyl Acetate Functionalization: Alkylation of the piperazine nitrogen with ethyl bromoacetate completes the structure.

Critical Reaction Parameters

  • Cyclocondensation: Optimal at 80–100°C in ethanol, achieving yields >70% .

  • Coupling Reactions: Use of triethylamine as a base and dichloromethane as solvent minimizes side reactions .

  • Purification: Chromatography on silica gel with ethyl acetate/hexane gradients ensures high purity (>95%).

Future Directions and Research Priorities

In Silico and In Vitro Profiling

  • Molecular Docking: Simulations against kinase or antimicrobial targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) could prioritize lead candidates .

  • ADMET Prediction: Computational models predict moderate hepatic clearance and low cardiotoxicity risk.

Synthetic Expansion

  • Heterocyclic Variants: Replacing pyrazolo[4,3-c]pyridine with imidazo[1,2-a]pyridine may modulate selectivity.

  • Prodrug Strategies: Ester-to-amide conversion could enhance oral bioavailability.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator